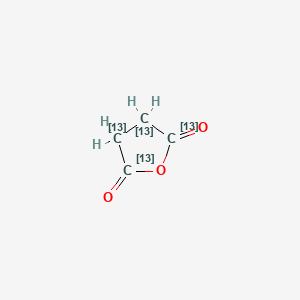

Succinic anhydride-13C4

Description

Context of Stable Isotope Tracers in Contemporary Research

Stable isotope tracers are indispensable tools in modern scientific exploration, allowing researchers to follow the path of a molecule through a series of biochemical reactions or complex biological systems. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and employ in a wider range of experimental settings, including in vivo studies. creative-proteomics.com The application of stable isotopes has revolutionized fields such as metabolomics, proteomics, and drug discovery by providing unparalleled insights into the dynamic nature of biological processes. nih.govsilantes.com By introducing molecules labeled with stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H), scientists can differentiate between pre-existing molecules and those newly synthesized, offering a temporal and quantitative dimension to their analyses. oup.comsymeres.com

The use of these tracers has become increasingly accessible due to advancements in analytical instrumentation, particularly high-resolution mass spectrometry. nih.gov This technology can precisely measure the mass difference between labeled and unlabeled molecules, enabling the quantification of metabolic fluxes and the identification of novel biochemical pathways. washington.edugalaxyproject.org

Fundamental Principles and Significance of Carbon-13 Labeling

Carbon, the backbone of organic molecules, exists predominantly as the ¹²C isotope. Carbon-13 (¹³C), a stable isotope, accounts for approximately 1.1% of all natural carbon. oup.com The principle of ¹³C labeling involves the strategic incorporation of ¹³C atoms into a molecule of interest. wikipedia.org This "heavy" version of the molecule is chemically identical to its "light" (¹²C) counterpart but can be distinguished by its increased mass. washington.edu

When a ¹³C-labeled substrate is introduced into a biological system, it is metabolized alongside its unlabeled counterpart. nih.gov Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the incorporation of ¹³C into downstream metabolites. wikipedia.org Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the clear differentiation of isotopologues—molecules that differ only in their isotopic composition. nih.gov NMR spectroscopy, on the other hand, can provide positional information about the ¹³C label within a molecule, offering a more detailed view of metabolic transformations. wikipedia.org

The significance of ¹³C labeling lies in its ability to provide dynamic information about metabolic pathways. nih.gov Researchers can determine the relative rates of different pathways, identify the sources of carbon for various metabolites, and understand how cellular metabolism is rewired in response to genetic or environmental changes. nih.govnih.gov

Positioning of Succinic Anhydride-13C4 as a Pivotal Isotopic Reagent in Advanced Studies

Succinic anhydride-13C4 is a specialized isotopic labeling reagent in which all four carbon atoms of the succinic anhydride (B1165640) molecule are replaced with the ¹³C isotope. isotope.com This compound has emerged as a powerful tool, particularly in the field of quantitative proteomics. nih.govacs.org

The primary application of Succinic anhydride-13C4 is in the chemical labeling of proteins and peptides. nih.gov The anhydride group of the molecule readily reacts with primary amine groups, such as the N-terminus of a peptide and the side chain of lysine (B10760008) residues. nih.govacs.org This reaction results in the covalent attachment of a four-carbon tag to the peptide.

The key advantage of using Succinic anhydride-13C4 lies in quantitative proteomics experiments. In a typical workflow, two different protein samples (e.g., from a healthy and a diseased state) are prepared. One sample is treated with the "light" (¹²C) version of succinic anhydride, while the other is treated with the "heavy" Succinic anhydride-13C4. washington.edunih.gov The two samples are then combined and analyzed by mass spectrometry. washington.edu Peptides from the two samples that are chemically identical will appear as a pair of peaks separated by a specific mass difference (4 Daltons for each succinylation site). nih.gov The ratio of the intensities of these peaks directly reflects the relative abundance of that peptide in the original two samples. washington.edu

A significant benefit of using ¹³C labeling, as with Succinic anhydride-13C4, over other isotopes like deuterium (²H), is the minimal chromatographic separation of the light and heavy forms. nih.govacs.org Deuterium-labeled compounds can sometimes elute at slightly different times from their unlabeled counterparts during liquid chromatography, complicating data analysis. In contrast, ¹³C-labeled peptides co-elute almost perfectly with their ¹²C-labeled counterparts, simplifying quantification and improving the accuracy of the results. nih.govacs.org This makes Succinic anhydride-13C4 a superior choice for high-precision quantitative proteomics studies. acs.org

The use of Succinic anhydride-13C4 extends to various research areas, including the synthesis of isotopically labeled standards for analytical chemistry and as a tracer in metabolic studies. isotope.com Its ability to introduce a known mass shift makes it an invaluable reagent for a wide range of advanced scientific investigations.

Interactive Data Table: Properties of Succinic Anhydride-13C4

| Property | Value |

| Synonyms | Oxolane-2,5-dione-13C4, Dihydrofuran-2,5-dione-13C4, 2,5-Diketotetrahydrofuran-13C4 |

| Molecular Formula | ¹³C₄H₄O₃ |

| Molecular Weight | 104.04 g/mol |

| Appearance | Colorless needles or white crystalline solid |

| Primary Applications | Proteomics, Synthetic Intermediates |

Data sourced from Cambridge Isotope Laboratories. isotope.comisotope.com

Structure

3D Structure

Propriétés

IUPAC Name |

(2,3,4,5-13C4)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCXYDBBGOEEQ-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2][13C](=O)O[13C]1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745649 | |

| Record name | (~13~C_4_)Oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.044 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411220-47-8 | |

| Record name | (~13~C_4_)Oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 411220-47-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of Succinic Anhydride 13c4

Established Synthetic Routes to Carbon-13 Labeled Succinic Anhydride (B1165640)

The most common and direct laboratory method for preparing Succinic Anhydride-13C4 involves the chemical modification of its corresponding isotopically labeled acid. wikipedia.org This approach leverages well-documented reactions, ensuring a reliable transformation.

The primary synthetic route to Succinic Anhydride-13C4 is the dehydration of Succinic Acid-13C4. wikipedia.org This reaction involves the removal of one molecule of water from two carboxylic acid groups of the succinic acid molecule to form the cyclic anhydride. wikipedia.org The core challenge lies in performing this dehydration efficiently without diluting the isotopic label. The reaction can be accomplished either through thermal means or, more commonly, with the use of chemical dehydrating agents. wikipedia.orghuajunchem.com Heating succinic acid above its melting point can induce dehydration, but this often requires high temperatures (above 260°C) and can be less controlled than chemical methods. huajunchem.com

The choice of dehydrating agent is critical for ensuring a high yield and purity of the final product. acs.org Several reagents are effective for this transformation, each with its own set of optimized reaction conditions. wikipedia.orgacs.org

Commonly used dehydrating agents include:

Acetic Anhydride : This reagent is frequently used for the dehydration of succinic acid. youtube.com The reaction typically involves refluxing the Succinic Acid-13C4 with acetic anhydride. youtube.com One documented procedure involves heating the mixture at approximately 105°C for about an hour, which allows the succinic acid to dissolve and convert to the anhydride. youtube.com Upon cooling, the product crystallizes and can be purified. youtube.com

Acetyl Chloride and Phosphoryl Chloride : These are also effective reagents for the dehydration process. wikipedia.org The reaction with phosphoryl chloride, for example, involves heating and refluxing the mixture, followed by distillation under reduced pressure to isolate the succinic anhydride. huajunchem.com

Phosphorus Pentoxide : This strong dehydrating agent can also be employed to facilitate the formation of the anhydride from the acid. huajunchem.com

After the reaction, purification is crucial. A common method involves cooling the reaction mixture to induce crystallization of the succinic anhydride, followed by filtration. The collected solid is then washed with a non-reactive solvent, such as anhydrous diethyl ether, and dried in a vacuum desiccator to prevent hydrolysis from atmospheric moisture. youtube.com

Table 1: Reagents and Conditions for Dehydration of Succinic Acid

| Dehydrating Reagent | Typical Reaction Conditions | Reference |

|---|---|---|

| Acetic Anhydride | Heating/refluxing the mixture (e.g., 1 hour at 105°C). | youtube.com |

| Phosphoryl Chloride | Heating and refluxing, followed by distillation under reduced pressure. | wikipedia.orghuajunchem.com |

| Acetyl Chloride | Used to facilitate the removal of water. | wikipedia.org |

| Thermal Dehydration | Heating succinic acid to high temperatures (e.g., >260°C). | huajunchem.com |

Dehydration of Isotopic Succinic Acid Precursors

Evaluation of Isotopic Purity and Enrichment during Synthesis

Confirming the isotopic purity and the degree of ¹³C enrichment is a critical step in the synthesis of Succinic Anhydride-13C4. This verification ensures that the labeled compound will function effectively as a tracer in experimental applications. Several advanced analytical techniques are employed for this purpose. microtracesolutions.com

High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. researchgate.netscite.ai This technique can differentiate between molecules with very small mass differences, such as those containing ¹²C versus ¹³C isotopes. almacgroup.com The process involves analyzing the sample to obtain a mass spectrum, from which an Extracted Ion Chromatogram (EIC) is generated for each isotopologue (a molecule differing only in its isotopic composition). almacgroup.com The peak areas of these EICs are integrated, and after correcting for the natural abundance of isotopes, the isotopic enrichment of the synthesized compound can be accurately calculated. researchgate.netalmacgroup.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique. ¹³C-NMR can directly detect the carbon-13 nuclei, providing information about the structure of the molecule and confirming the position of the labels. unimi.it Advanced NMR methods, such as INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), can be used on highly enriched samples to observe ¹³C-¹³C correlations, which provides definitive evidence of the carbon skeleton's connectivity and labeling pattern. nih.gov

Table 2: Analytical Techniques for Isotopic Purity Evaluation

| Technique | Principle of Analysis | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Separates and detects ions based on their precise mass-to-charge ratio, allowing for the quantification of different isotopologues. | researchgate.netalmacgroup.comunimi.it |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the ¹³C nuclei directly (¹³C-NMR) or observes correlations between adjacent ¹³C atoms (e.g., INADEQUATE) to confirm labeling sites and structural integrity. | unimi.itnih.gov |

| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of ¹³C to ¹²C with very high precision, allowing for accurate quantification of isotopic enrichment. | acs.org |

Advancements and Challenges in Scalable Isotopic Synthesis

The efficiency of the synthetic route is paramount. moravek.com Each step must be optimized to maximize yield and minimize the loss of the expensive isotopically labeled material. Furthermore, achieving and maintaining high isotopic purity on a larger scale is difficult. nih.gov Isotopic mixtures can be challenging to separate using standard purification techniques like chromatography or crystallization, making it essential to use highly enriched starting materials and prevent any isotopic dilution during the synthesis. nih.gov

Despite these challenges, advancements are being made in scalable production methods for isotopically labeled compounds. microtracesolutions.com Research into more efficient labeling strategies and synthetic routes aims to make these valuable compounds more accessible and cost-effective for broader scientific use. acs.orgrsc.org The goal is to develop processes that can reliably produce high-purity, highly enriched labeled compounds on a scale large enough to supply extensive research projects. nih.gov

Advanced Analytical Methodologies for Succinic Anhydride 13c4 and Its Bioconversion Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing

NMR spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure and dynamics of molecules. nih.gov In the context of isotopic labeling, NMR can precisely identify the location of ¹³C atoms within a molecule, offering a distinct advantage over other methods. creative-proteomics.com

Carbon-13 NMR (¹³C NMR) is instrumental in metabolic flux analysis, a method used to quantify the flow of atoms through metabolic pathways. creative-proteomics.comrsc.org By introducing Succinic anhydride-¹³C₄ into a biological system, such as cell cultures, researchers can monitor the incorporation of the ¹³C label into various metabolites over time.

For instance, in studies of the tricarboxylic acid (TCA) cycle, ¹³C-labeled succinate (B1194679), derived from Succinic anhydride-¹³C₄, can be tracked as it is converted into other intermediates like fumarate (B1241708) and malate (B86768). The specific labeling patterns observed in the ¹³C NMR spectra of these downstream metabolites reveal the activity of different enzymatic pathways. nih.govup.ac.za This approach has been successfully used to investigate the metabolism of microorganisms like Corynebacterium glutamicum and Actinobacillus succinogenes, providing insights into how factors like CO₂ concentration can alter metabolic fluxes and succinate production. nih.govnih.gov

A typical ¹³C NMR spectrum of metabolites from a system fed with a ¹³C-labeled substrate will show distinct resonances for the labeled carbons. For example, the metabolism of [1-¹³C]glucose in C. glutamicum results in intense signals for extracellular succinate and lactate, as well as smaller signals corresponding to the intracellular pools of these acids. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts of Succinate and Related Metabolites

| Metabolite | Carbon Position | Chemical Shift (ppm) |

|---|---|---|

| Succinate | C-2/C-3 | ~33.4 |

| Lactate | C-3 | ~20.6 |

Data derived from studies on C. glutamicum metabolism. nih.gov

This interactive table allows for sorting and filtering of the data.

High-resolution NMR spectroscopy is essential for confirming the structural integrity and isotopic purity of Succinic anhydride-¹³C₄ and its bioconversion products. The high resolving power of modern NMR instruments allows for the precise measurement of chemical shifts and coupling constants, which are sensitive to the isotopic composition of a molecule.

The isotopic purity of a ¹³C-labeled compound can be assessed by analyzing the intensity of signals corresponding to the labeled and unlabeled species. acs.org For Succinic anhydride-¹³C₄, which has a 99 atom % ¹³C purity, the NMR spectrum will be dominated by signals from the fully labeled molecule. This high level of enrichment is crucial for obtaining clear and unambiguous results in tracer experiments.

Furthermore, high-resolution NMR can distinguish between different isotopomers (molecules that differ only in their isotopic composition), providing a detailed picture of metabolic transformations. nih.gov This capability is particularly valuable for resolving complex metabolic networks where multiple pathways may be active simultaneously.

The presence of a ¹³C atom in a molecule can cause small changes in the chemical shifts of neighboring nuclei, an effect known as an isotopic shift. These shifts, though small, can be detected by high-resolution NMR and provide additional information about the location of the label.

More significantly, the interaction between adjacent ¹³C nuclei gives rise to carbon-carbon coupling constants (J-couplings), which are readily observable in the NMR spectra of highly enriched compounds like Succinic anhydride-¹³C₄. acs.org The magnitude of these coupling constants is dependent on the geometry of the molecule and can be used to determine the conformation of succinic acid derivatives. acs.org

For example, in [1,4-¹³C₂]succinic acid, the coupling constant between the two labeled carbons can be used to distinguish between different rotational isomers. This type of analysis provides valuable structural information that complements the metabolic data obtained from tracing experiments. The analysis of these coupling patterns is a key feature of Stable Isotope Resolved Metabolomics (SIRM). nih.gov

High-Resolution NMR for Structural Elucidation and Isotopic Purity

Mass Spectrometry (MS) for Isotopic Analysis and Quantification

Mass spectrometry is another cornerstone technique for studying isotopically labeled compounds. It offers exceptional sensitivity, allowing for the detection and quantification of metabolites at very low concentrations. creative-proteomics.comnih.gov

Combining liquid chromatography with mass spectrometry (LC-MS) allows for the separation and analysis of complex mixtures of metabolites from biological samples. nih.govnih.gov In the context of ¹³C tracer studies, LC-MS is used to generate metabolite profiles and determine the extent of ¹³C incorporation into different compounds. rsc.org

After introducing Succinic anhydride-¹³C₄ into a biological system, cell extracts can be analyzed by LC-MS to identify and quantify the various metabolites that have incorporated the ¹³C label. researchgate.net The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions, and the presence of ¹³C atoms results in a predictable increase in mass. nih.gov By comparing the abundance of the labeled and unlabeled forms of each metabolite, the isotopic enrichment can be calculated. acs.org

This LC-MS-based approach has been widely applied in metabolomics to study the effects of various conditions on cellular metabolism. For example, it has been used to demonstrate that glucose is a major contributor to TCA cycle metabolites like citrate, succinate, and malate in cancer cells. researchgate.net

Table 2: Common Mass Transitions for Succinate and Related Metabolites in LC-MS/MS Analysis

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Succinate | 117.0 | 73.0 |

| Fumarate | 114.9 | 71.0 |

| α-Ketoglutarate | 145.0 | 101.0 |

Data is illustrative of typical transitions used in targeted LC-MS/MS methods. researchgate.net

This interactive table allows for sorting and filtering of the data.

Quantitative mass spectrometry techniques often employ stable isotope labeling for accurate measurement of metabolite concentrations. One such method is the use of stable isotope-labeled internal standards. nih.govbiorxiv.org In this approach, a known amount of a heavy-isotope-labeled version of the analyte, such as Succinic acid-¹³C₄, is added to the sample before analysis. isotope.com Since the internal standard is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, the absolute concentration of the analyte can be determined with high accuracy. nih.gov

Another application is in stable isotope coding or tagging techniques, where reagents like Succinic anhydride-¹³C₄ are used to chemically label specific functional groups in molecules, such as the amine groups in proteins. nih.gov In a method known as Dual Stable Isotope Coding (DSIC), intact proteins can be labeled with both an acrylamide (B121943) reagent (for cysteine residues) and Succinic anhydride-¹³C₄ (for lysine (B10760008) residues). nih.gov This dual labeling strategy increases the number of proteins that can be quantified in a complex mixture, such as human serum. nih.gov The mass difference introduced by the ¹²C and ¹³C versions of the succinic anhydride (B1165640) tag allows for the relative quantification of proteins between two different samples. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Succinic anhydride-¹³C₄ |

| Succinic acid |

| Fumarate |

| Malate |

| Citrate |

| Lactate |

| [1-¹³C]glucose |

| [1,4-¹³C₂]succinic acid |

| α-Ketoglutarate |

| Acrylamide |

| Succinic anhydride |

This table lists all chemical compounds referred to in the text.

Strategies for Correcting Isotopic Scrambling and Natural Abundance

In metabolic studies utilizing Succinic Anhydride-13C4, the accurate interpretation of labeling patterns in downstream metabolites is paramount. However, raw mass spectrometry data can be confounded by two primary phenomena: the natural abundance of heavy isotopes and isotopic scrambling. Correction for these factors is a critical step in data normalization for quantitative analysis, such as metabolic flux analysis (MFA).

The most significant confounding factor is the natural abundance of ¹³C, which is approximately 1.1%. nih.gov This means that even in an unlabeled sample, a certain fraction of molecules will contain one or more ¹³C atoms, creating a baseline mass isotopomer distribution. nih.gov A common misconception is that this can be corrected by simply subtracting the measured mass distribution vector (MDV) of an unlabeled sample from the labeled one; this approach is not valid. nih.gov

The robust and accepted method involves a mathematical correction using a matrix-based approach. nih.gov This process corrects the measured mass isotopomer distributions for contributions from the natural abundance of all stable isotopes present in the metabolite and any derivatization agents used for analysis (e.g., silicon in silylation reagents). nih.govnih.gov The methodology can be summarized as follows:

Define the Molecular Formula: The elemental formula of the analyzed metabolite ion, including any atoms added during derivatization, is determined.

Construct a Correction Matrix: A correction matrix is formulated based on the known natural abundance of all relevant isotopes (¹³C, ¹⁵N, ¹⁸O, ²⁹Si, etc.). nih.gov

Solve the Linear Equation System: The measured, raw MDV is multiplied by the inverse of the correction matrix to yield the true, corrected MDV that reflects only the incorporation of the ¹³C tracer. nih.gov

Specialized computer programs have been developed to perform these complex calculations, which involve non-linear fitting to the measured data to derive the corrected isotopomer distributions. nih.gov

Isotopic scrambling refers to the randomization or unexpected distribution of the ¹³C label within a molecule, which can occur through reversible biochemical reactions. For instance, the scrambling of a ¹³C label between the C1 and C4 positions of succinate can occur in the tricarboxylic acid (TCA) cycle. dtic.mil Correcting for scrambling requires a sophisticated understanding of the metabolic network and is typically addressed within the framework of the flux analysis model itself, which accounts for bidirectional and parallel pathways that can alter labeling patterns.

Ancillary Spectroscopic and Chromatographic Characterization Techniques

Beyond direct mass analysis of labeling, a suite of spectroscopic and chromatographic methods is essential for characterizing Succinic Anhydride-13C4 and its derivatives, particularly in the context of its application in functionalization studies and detailed isotopic analyses.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique to confirm the covalent modification (functionalization) of various substrates using succinic anhydride. researchgate.net The method provides direct evidence of chemical bond formation by identifying characteristic vibrational frequencies of functional groups.

The anhydride functional group itself has a distinct FTIR signature, characterized by two carbonyl (C=O) stretching peaks. spectroscopyonline.com These two peaks arise from symmetric and asymmetric stretching vibrations of the coupled carbonyls. spectroscopyonline.com For a saturated cyclic anhydride like succinic anhydride, these bands appear at specific wavenumbers.

When succinic anhydride reacts with a hydroxyl (-OH) or amine (-NH) group on a substrate, its ring opens to form an ester or amide linkage, respectively. This chemical transformation leads to a clear and diagnostic change in the FTIR spectrum. The most significant indicator of a successful functionalization reaction is the disappearance of the characteristic anhydride peaks and the appearance of a new carbonyl peak corresponding to the newly formed ester or carboxylic acid. For example, the formation of an ester bond during the modification of starch nanoparticles with octenyl succinic anhydride was confirmed by the appearance of a new characteristic absorption peak at 1727 cm⁻¹. plos.org The intensity of this new peak can also be correlated with the degree of substitution or grafting level. plos.orgscispace.com Furthermore, shifts in the absorption bands of other groups, such as the O-H group, can provide additional evidence of the chemical reaction. researchgate.net

Table 1: Key FTIR Absorption Bands in Succinic Anhydride Functionalization This table is interactive. Click on the headers to sort.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Anhydride C=O | Asymmetric Stretch | ~1850 | Present in Succinic Anhydride; disappears upon reaction. |

| Anhydride C=O | Symmetric Stretch | ~1780 | Present in Succinic Anhydride; disappears upon reaction. |

| Ester C=O | Stretch | ~1730 | Appears upon reaction with a hydroxyl group, confirming functionalization. plos.org |

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of ¹³C-labeled metabolites derived from Succinic Anhydride-13C4. researchgate.net It is extensively used in ¹³C metabolic flux analysis (¹³C-MFA) to determine the mass isotopomer distributions of key intermediates in central metabolism, such as amino acids and organic acids. nih.govnih.gov

The integrated process involves two key stages:

Gas Chromatography (GC): The GC component separates the complex mixture of metabolites extracted from a biological system. nih.gov Because many key metabolites (like organic acids and amino acids) are not sufficiently volatile for GC analysis, a chemical derivatization step is required prior to injection. nih.gov A common method is silylation, for instance, creating trimethylsilyl (B98337) (TMS) derivatives, which increases the volatility and thermal stability of the analytes.

Mass Spectrometry (MS): As the separated, derivatized compounds elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio. The presence of ¹³C atoms from the tracer results in a predictable mass shift in the parent ion and its fragments. By measuring the relative abundances of these mass isotopologues (molecules that differ only in their isotopic composition), a mass distribution vector (MDV) for each metabolite is constructed. nih.gov

This MDV data, once corrected for natural abundance, is the primary input for computational models that calculate intracellular metabolic fluxes. researchgate.net The technique is sensitive enough to measure the ¹³C incorporation into proteinogenic amino acids after cells have reached an isotopic steady state, providing a comprehensive view of metabolic pathway activity. nih.gov

Table 2: Example GC-MS Data for Derivatized Succinic Acid-13C4 Based on data for 2TMS-derivatized Succinic acid-[1,2,3,4-13C4]. This table is interactive.

| Analyte | Derivative Type | Key Fragment Ion (m/z) | Description |

|---|---|---|---|

| Succinic Acid-¹³C₄ | 2TMS | 266 | Molecular ion [M]•+ of the fully labeled, di-TMS derivative. The unlabeled equivalent would be at m/z 262. |

| Succinic Acid-¹³C₄ | 2TMS | 251 | Loss of a methyl group ([M-CH₃]+) from a TMS group. The unlabeled equivalent is at m/z 247. |

Applications of Succinic Anhydride 13c4 in Systems Level Metabolic Research

Metabolic Flux Analysis (MFA) Using Carbon-13 Tracers

Metabolic Flux Analysis (MFA) is a cornerstone technique in metabolic engineering and systems biology used to quantify the rates (fluxes) of intracellular reactions. plos.org The use of 13C-labeled substrates, such as succinic anhydride-13C4, is central to this methodology. nih.gov When cells are cultured with a 13C-labeled carbon source, the labeled atoms are distributed throughout the metabolic network in a manner dependent on the pathway and reaction rates. plos.org By measuring the isotopic enrichment in metabolites, researchers can deduce the relative and absolute fluxes through various metabolic pathways. plos.org

Elucidation of Central Carbon Metabolic Pathways, Including the Tricarboxylic Acid (TCA) Cycle

Succinic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production. smolecule.com By introducing succinic anhydride-13C4 into biological systems, researchers can trace the journey of the labeled carbon atoms through the TCA cycle and connected pathways. smolecule.com This allows for the detailed elucidation of central carbon metabolism, confirming the activity of specific enzymes and the connectivity of metabolic routes. For instance, studies have utilized 13C-labeled succinate (B1194679) to investigate autotrophic carbon assimilation cycles in hyperthermophilic archaea, demonstrating how succinate is converted to other key metabolites like acetyl-CoA. nih.govpnas.org The distinct mass of the 13C isotope enables its easy differentiation from the unlabeled counterpart using techniques like mass spectrometry, facilitating the tracking of succinic acid and its derivatives in complex biological samples. smolecule.com

Quantitative Determination of Metabolic Flux Distributions in Biological Systems

A primary application of succinic anhydride-13C4 is the quantitative determination of metabolic flux distributions. plos.org By analyzing the mass isotopomer distributions (MIDs) of key metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can construct detailed metabolic maps. nih.gov This quantitative data reveals how an organism or cell partitions carbon between different pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. biorxiv.org This information is critical for understanding cellular responses to genetic or environmental perturbations and for designing strategies to optimize the production of desired compounds in industrial biotechnology. nih.gov

Application in Microbial Cultures and Eukaryotic Cell Lines

Succinic anhydride-13C4 is a versatile tracer applicable to a wide range of biological systems, from microbial cultures to eukaryotic cell lines. smolecule.com In microbiology, it has been used to study the metabolism of various bacteria, including Escherichia coli and Basfia succiniciproducens, to understand and engineer them for the production of valuable chemicals like succinate. biorxiv.orgnih.gov In eukaryotic systems, including mammalian cells, these tracers help in understanding the metabolic reprogramming that occurs in diseases like cancer and in response to different stimuli. nih.gov The ability to study PG metabolism in intracellular bacteria living inside eukaryotic cells is also an area of active research. nih.gov

In Vivo Assessment of Mitochondrial Metabolic Dysfunction

Mitochondrial dysfunction is implicated in a wide array of human diseases, including neurodegenerative disorders and metabolic syndromes. mdpi.combiorxiv.org Since succinate is a direct substrate for complex II of the electron transport chain, 13C-labeled succinate derivatives can be used as probes to assess mitochondrial function in vivo. frontiersin.org By monitoring the metabolism of hyperpolarized 13C-labeled succinate esters, researchers can gain insights into the activity of the TCA cycle and oxidative phosphorylation in real-time. nih.gov For example, an accumulation of succinate can indicate a compromised activity of complex II, highlighting a disruption in mitochondrial metabolic balance. biorxiv.org Such studies are crucial for understanding the pathogenesis of diseases and for developing targeted therapies. bsmiab.org

Investigations into Cellular Energy Conversion and Carbon Fate

Succinic anhydride-13C4 is instrumental in studies investigating cellular energy conversion and the ultimate fate of carbon atoms within a cell. By tracing the 13C label, scientists can determine how efficiently cells convert nutrients into energy (ATP) and biosynthetic precursors. smolecule.com These studies provide a quantitative understanding of the flow of carbon from a substrate into various cellular components, including amino acids, fatty acids, and nucleotides. nih.gov This knowledge is fundamental to understanding the bioenergetics of the cell and how it adapts to different physiological conditions.

Research on Microbial Growth Strategies with Mixed Carbon Substrates

Microorganisms in natural and industrial environments often encounter a mixture of carbon substrates. Understanding how they utilize these mixed substrates is crucial for optimizing fermentation processes and for ecological studies. 13C-labeled substrates like succinic anhydride-13C4, in conjunction with other labeled sources (e.g., 13C-glucose), allow researchers to dissect the simultaneous utilization of multiple carbon sources. For example, studies on Basfia succiniciproducens using 13C metabolic flux analysis revealed how the bacterium co-metabolizes the glucose and fructose (B13574) moieties of sucrose, leading to insights that enabled the engineering of strains with improved succinate production. nih.gov This approach helps in unraveling complex regulatory mechanisms that govern substrate preference and metabolic pathway selection in microbes.

Isotopic Tracer Design for Specific Biochemical Pathways

Succinic anhydride-13C4 is a valuable tool in systems-level metabolic research, particularly for designing isotopic tracers to investigate specific biochemical pathways. smolecule.com Its stable isotope-labeled structure allows researchers to track the progression of carbon atoms through various metabolic routes. smolecule.com This section explores the application of Succinic anhydride-13C4 in tracer design for key biochemical processes.

The primary application of Succinic anhydride-13C4 in metabolic research is for tracing the flow of metabolites through pathways like the tricarboxylic acid (TCA) cycle. When introduced into a biological system, such as cell cultures, the 13C-labeled succinate derived from the anhydride (B1165640) enters the TCA cycle. smolecule.com By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the incorporation of the 13C label into downstream metabolites of the cycle. smolecule.com This provides insights into metabolic flux and the activity of enzymes within the pathway.

The design of a tracer study using Succinic anhydride-13C4 involves its introduction into the biological system of interest and subsequent monitoring of the labeled carbon atoms as they are incorporated into various molecules. The distinct mass of the 13C isotope allows for its differentiation from the naturally abundant 12C, enabling precise tracking. smolecule.com

Table 1: Research Findings on Succinic Anhydride-13C4 in Metabolic Tracing

| Research Area | Key Finding | Analytical Technique(s) | Reference |

|---|---|---|---|

| Metabolic Tracing | Enables tracking of labeled carbon atoms through metabolic pathways to study nutrient utilization and energy generation. | Mass Spectrometry, NMR Spectroscopy | smolecule.com |

| TCA Cycle Analysis | Acts as an intermediate in the TCA cycle, allowing for the study of carbon flow and enzyme activity within this central metabolic pathway. | LC-MS, 13C NMR | |

| Metabolomics | Used for relative quantitation of metabolites in complex biological samples through isotope-coded derivatization. | LC-MS | researchgate.net |

| Proteomics | Can be used to modify proteins for synthetic or analytical purposes. | Not specified | isotope.com |

In one application, researchers can introduce Succinic anhydride-13C4 into cell cultures to monitor its incorporation into downstream metabolites like malate (B86768) and fumarate (B1241708). The detection of the 13C label in these molecules confirms the metabolic pathway and provides quantitative data on the rate of conversion, which is indicative of the metabolic flux through that part of the cycle.

Furthermore, Succinic anhydride-13C4 is utilized in chemical derivatization methods for metabolomics studies. researchgate.net In this approach, it is used to tag metabolites containing specific functional groups, introducing a mass tag that facilitates their detection and quantification by liquid chromatography-mass spectrometry (LC-MS). researchgate.net This isotope-coded derivatization (ICD) allows for the relative quantitation of a broad spectrum of metabolites in biological samples. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Succinic anhydride-13C4 |

| Succinate |

| Malate |

| Fumarate |

| Carbon-12 |

Role of Succinic Anhydride 13c4 in Proteomics and Chemical Modification Studies

Chemical Derivatization of Biomolecules for Analytical Enhancement

Chemical derivatization is a technique used to modify a molecule to improve its analytical properties, such as its ionization efficiency or fragmentation pattern in mass spectrometry. sigmaaldrich.com Succinic anhydride-13C4 is a versatile reagent for this purpose, enhancing the analysis of a range of biomolecules. isotope.com

Reaction with Amine and Alcohol Functionalities to Form Amides and Esters

The anhydride (B1165640) functional group in succinic anhydride-13C4 is highly reactive towards nucleophiles like primary amines and alcohols. This reactivity is harnessed to derivatize biomolecules containing these functional groups. The reaction with an amine results in the formation of a stable amide bond, while reaction with an alcohol yields an ester. This process, known as succinylation, introduces the ¹³C-labeled tag onto the target molecule, facilitating its analysis.

Modification of Lysine (B10760008) Residues in Protein Labeling Strategies

In protein chemistry, the primary amine group on the side chain of lysine residues is a common target for chemical labeling. sigmaaldrich.comgcms.cz Succinic anhydride-13C4 reacts specifically with these lysine amines, as well as the N-terminal amine of the protein. This targeted modification is a cornerstone of quantitative proteomics strategies. sigmaaldrich.comsigmaaldrich.com By converting the basic primary amine of lysine into an acidic carboxyl group, succinylation also alters the physicochemical properties of the peptide, which can improve chromatographic separation and the predictability of peptide fragmentation in tandem mass spectrometry, thereby aiding in protein identification.

Synthesis of Isotopically Labeled Polymeric Materials and Chemical Intermediates

The applications of succinic anhydride-13C4 extend beyond proteomics into materials science and synthetic chemistry. It is utilized as a building block for creating isotopically labeled polymeric materials. isotope.com Incorporating the ¹³C₄-succinyl moiety into a polymer chain allows researchers to trace the polymer's structure, degradation, or fate in various environments using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Furthermore, it serves as a crucial synthetic intermediate. isotope.com Chemists can use it as a starting material to construct more complex isotopically labeled molecules, which can then be used as standards for analysis or as tracers in metabolic studies.

Applications as a Reagent in Organic Synthesis of Labeled Compounds

As a commercially available labeled reagent, succinic anhydride-13C4 is a valuable tool in organic synthesis for the creation of a wide array of carbon-13 labeled compounds. isotope.com Its predictable reactivity allows for its incorporation into various molecular scaffolds. These resulting labeled compounds are essential for a multitude of research applications, including:

Metabolic Studies: Tracing the flow of carbon atoms through biochemical pathways.

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drug candidates.

Quantitative Analysis: Serving as internal standards in stable isotope dilution assays to ensure accurate quantification of target analytes in complex mixtures like biological fluids. google.com

Theoretical Frameworks and Mechanistic Investigations Involving Succinic Anhydride 13c4

Exploration of Reaction Mechanisms (e.g., Aminolysis, Hydrolysis)

The reactions of succinic anhydride (B1165640), including its ¹³C-labeled form, are primarily governed by the reactivity of the anhydride functional group. wikipedia.org Aminolysis (reaction with an amine) and hydrolysis (reaction with water) are fundamental processes used to study its behavior. wikipedia.org The labeling with ¹³C does not alter the fundamental reaction pathways but provides a method for detailed kinetic and mechanistic analysis.

In a typical reaction, a nucleophile attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a succinic acid derivative. For instance, hydrolysis yields succinic acid, while aminolysis produces a succinamic acid derivative (a mono-amide of succinic acid). wikipedia.orgyoutube.com

Table 1: Products of Succinic Anhydride Reactions

| Reactant | Nucleophile | Product |

|---|---|---|

| Succinic Anhydride | Water (H₂O) | Succinic Acid |

| Succinic Anhydride | Alcohol (ROH) | Succinic Acid Monoester |

| Succinic Anhydride | Amine (RNH₂) | Succinamic Acid |

This table illustrates the primary products formed from the reaction of succinic anhydride with common nucleophiles.

The core mechanism for the reactions of succinic anhydride is nucleophilic acyl substitution. pearson.comchemistrysteps.com This process involves two main steps:

Nucleophilic Attack: The nucleophile (e.g., the nitrogen in an amine or the oxygen in water) attacks one of the electrophilic carbonyl carbons of the succinic anhydride molecule. This addition step breaks the pi bond of the carbonyl group, and its electrons move to the carbonyl oxygen, forming a tetrahedral intermediate. youtube.com

Leaving Group Departure: The tetrahedral intermediate is unstable. The molecule reforms the carbonyl double bond, leading to the cleavage of the carbon-oxygen bond within the anhydride ring. This results in the departure of a carboxylate group, which is a good leaving group. chemistrysteps.com In the case of aminolysis, a subsequent proton transfer step typically occurs to neutralize the charges, yielding the final amide product and a carboxylic acid. youtube.com

A noteworthy feature of anhydride reactions, particularly aminolysis, is the phenomenon of autocatalysis. researchgate.netresearchgate.net Studies on the reaction of succinic anhydride with various amines have shown that the reaction is often autocatalytic in its initial phase. researchgate.net This means that a product of the reaction acts as a catalyst for the reaction itself.

The carboxylic acid generated from the ring-opening of the anhydride can act as an efficient bifunctional proton transfer catalyst. acs.org It facilitates the reaction by simultaneously donating and accepting protons, which stabilizes the transition state and lowers the activation energy of the process. acs.org This autocatalytic behavior leads to an initial acceleration of the reaction rate, which then transitions to a standard second-order reaction as the reactants are consumed. researchgate.netresearchgate.net A new method for analyzing autocatalytic reactions allows for the determination of rate constants for both the noncatalytic and the catalytic pathways from a single kinetic curve. researchgate.net

Nucleophilic Acyl Substitution Pathways

Studies of Kinetic Isotope Effects (KIE) and Their Implications

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org For Succinic Anhydride-13C4, all four carbon atoms are the heavier ¹³C isotope. While the KIE for carbon is generally smaller than for hydrogen due to a smaller percentage mass change, it is a powerful tool for determining reaction mechanisms. wikipedia.org

When a C-C or C-O bond involving one of the labeled carbons is broken or formed in the rate-determining step of a reaction, a measurable KIE is expected. The heavier ¹³C isotope forms slightly stronger bonds, which can lead to a small decrease in the reaction rate compared to the unlabeled compound (a KIE > 1, as KIE = k_light/k_heavy). By measuring the reaction rates of both Succinic Anhydride-13C4 and its unlabeled counterpart under identical conditions, researchers can pinpoint the rate-limiting step and gain insight into the transition state structure.

Table 2: Theoretical Kinetic Isotope Effects (KIE) in a Reaction

| Observation | Implication on Rate-Determining Step |

|---|---|

| Normal KIE (k_light / k_heavy > 1) | The bond to the isotopic atom is broken or significantly weakened. |

| Inverse KIE (k_light / k_heavy < 1) | The bonding to the isotopic atom becomes stiffer or stronger (e.g., change in hybridization from sp² to sp³). |

| No KIE (k_light / k_heavy ≈ 1) | The bond to the isotopic atom is not involved in the rate-determining step. |

This table outlines how observed KIE values are interpreted to understand reaction mechanisms.

Application of Computational Chemistry for Structural and Mechanistic Insights

Computational chemistry provides indispensable tools for understanding the structural properties and reaction mechanisms of molecules like succinic anhydride at an atomic level.

High-level electronic structure theories, such as Density Functional Theory (DFT) and ab initio methods, are employed to model the reactions of succinic anhydride. researchgate.netrsc.org DFT methods, particularly using functionals like B3LYP, have been successfully used to investigate the various possible pathways for the aminolysis reaction of succinic anhydride. researchgate.net These calculations can map out the entire reaction coordinate, identifying transition states and intermediates. Ab initio calculations, which are based on first principles without empirical data, provide a rigorous way to compute molecular properties and energetics. rsc.org

Computational methods are crucial for predicting and validating the three-dimensional structure of molecules. For succinic anhydride, a combination of experimental techniques like microwave spectroscopy and theoretical calculations has been used to determine a highly accurate equilibrium structure. rsc.org

Researchers have calculated a Born-Oppenheimer ab initio structure and a semiexperimental equilibrium structure. The latter is derived by converting experimental ground-state rotational constants into equilibrium constants using computed rovibrational corrections. rsc.org The excellent agreement between these theoretical and experimental structures confirms that succinic anhydride has a planar heavy-atom equilibrium structure. rsc.orgresearchgate.net These validated models of the molecule's structure and energy provide a solid foundation for understanding its reactivity.

Table 3: Comparison of Key Structural Parameters for Succinic Anhydride

| Parameter | Description |

|---|---|

| Heavy-Atom Framework | Planar |

| Symmetry | C₂ᵥ |

| Ring Puckering | Subject to large-amplitude vibrations |

This table summarizes key structural features of succinic anhydride as determined by combined experimental and computational studies. rsc.org

Density Functional Theory (DFT) Calculations and Ab Initio Approaches

Analysis of Equilibrium Geometry and Rotational Spectra of Isotopologues

The precise determination of the equilibrium geometry of succinic anhydride and its isotopologues, such as Succinic anhydride-13C4, relies on a synergistic approach combining high-resolution rotational spectroscopy with advanced theoretical calculations. This methodology allows for the accurate characterization of the molecule's three-dimensional structure, providing fundamental insights into its chemical and physical properties.

Theoretical Framework and Experimental Approach

The investigation into the molecular structure of succinic anhydride employs a combination of experimental measurements and theoretical computations. Experimentally, the rotational spectra of the parent molecule and its singly substituted ¹³C and ¹⁸O isotopologues are recorded using techniques like Fourier-transform microwave (FTMW) spectroscopy in a pulsed supersonic jet and free-jet absorption spectroscopy in the millimeter-wave region. rsc.orgresearchgate.netresearchgate.net These high-resolution methods allow for the precise determination of the rotational constants (A, B, and C) and, in some cases, quartic centrifugal distortion constants for each isotopic species. rsc.orgresearchgate.net

Theoretically, ab initio and coupled-cluster calculations are performed to compute a Born-Oppenheimer equilibrium structure. rsc.orgresearchgate.net These computational methods provide an initial, highly accurate prediction of the molecular geometry. To bridge the gap between the theoretical equilibrium structure (r_e) and the experimentally determined vibrational ground state structure (r_0), rovibrational corrections are calculated. rsc.orgresearchgate.net These corrections account for the effects of zero-point vibrations, allowing for the conversion of the experimental ground-state rotational constants into equilibrium rotational constants. rsc.orgresearchgate.net

By performing a least-squares fit of the equilibrium rotational constants of multiple isotopologues, a highly accurate semiexperimental equilibrium structure (r_e^se) for the heavy atoms of the molecule is derived. rsc.orgresearchgate.netresearchgate.net This approach effectively leverages the slight changes in mass distribution upon isotopic substitution to precisely locate the atomic positions.

Research Findings: Rotational Constants and Equilibrium Structure

Studies have successfully assigned the rotational spectra for the parent isotopologue of succinic anhydride as well as its singly substituted ¹³C and ¹⁸O isotopologues in their natural abundance. rsc.orgresearchgate.netresearchgate.net The analysis of these spectra has yielded accurate rotational and quartic centrifugal distortion constants.

Table 1: Experimental Rotational Constants for ¹³C Isotopologues of Succinic Anhydride

| Isotopologue | A (MHz) | B (MHz) | C (MHz) |

| ¹³C₂/₅ | 4731.9868 | 4504.2201 | 2341.3496 |

| ¹³C₃/₄ | 4732.0673 | 4467.5020 | 2325.2289 |

| Data sourced from studies on singly substituted isotopologues, which are foundational for determining the overall equilibrium structure. rsc.orgresearchgate.net |

The comprehensive analysis of the rotational spectra of these isotopologues has led to the determination of a highly accurate semiexperimental equilibrium structure for the heavy-atom framework of succinic anhydride. The findings confirm that the heavy atoms of succinic anhydride form a planar ring structure. rsc.orgresearchgate.net The effects of a large-amplitude vibration are also apparent in the rotational constants. rsc.orgresearchgate.net

The agreement between the semiexperimental equilibrium structure and the computationally derived Born-Oppenheimer ab initio structure is reported to be excellent. rsc.orgresearchgate.net This consistency underscores the reliability of the combined experimental and theoretical approach in elucidating the precise molecular geometry. While specific experimental data for the fully substituted Succinic anhydride-13C4 is not detailed in these primary studies, the derived equilibrium structure is representative of the geometry of all its isotopologues.

Table 2: Semiexperimental Equilibrium Structure of the Heavy Atoms in Succinic Anhydride

| Parameter | Bond Length (Å) / Angle (°) |

| r(C₂=O₆) | 1.196 |

| r(C₅=O₇) | 1.196 |

| r(O₁-C₂) | 1.388 |

| r(O₁-C₅) | 1.388 |

| r(C₂-C₃) | 1.501 |

| r(C₄-C₅) | 1.501 |

| r(C₃-C₄) | 1.543 |

| ∠(C₅-O₁-C₂) | 109.9 |

| ∠(O₁-C₂-C₃) | 109.5 |

| ∠(C₂-C₃-C₄) | 103.1 |

| ∠(C₃-C₄-C₅) | 103.1 |

| ∠(O₁-C₅-C₄) | 109.5 |

| ∠(O₁-C₂=O₆) | 120.9 |

| ∠(C₃-C₂=O₆) | 129.6 |

| ∠(O₁-C₅=O₇) | 120.9 |

| ∠(C₄-C₅=O₇) | 129.6 |

| This structure is determined from the rotational spectra of multiple isotopologues and represents the equilibrium geometry of the succinic anhydride heavy-atom framework. rsc.orgresearchgate.net |

Emerging Research Avenues and Future Directions

Integration of Isotopic Tracing with Multi-Omics Data for Comprehensive Systems Biology

A pivotal direction in metabolic research is the integration of stable isotope tracing data with other "omics" disciplines, such as genomics, transcriptomics, and proteomics, to construct a holistic view of cellular function. omicstutorials.comresearchgate.net This systems biology approach allows researchers to move beyond the measurement of metabolic fluxes in isolation and understand how they are regulated and interconnected with gene expression and protein activity. nih.gov

By using Succinic anhydride-¹³C₄ as a tracer, scientists can quantify the flux through the Krebs cycle and related pathways. nih.gov This flux data can then be layered with transcriptomic data to correlate changes in gene expression of metabolic enzymes with alterations in pathway activity. Similarly, proteomic analysis can reveal the abundance of these enzymes, providing a more direct link between protein levels and metabolic rates. researchgate.net This integrated analysis can uncover complex regulatory networks and provide a more complete understanding of metabolic reprogramming in various physiological and pathological states, such as cancer. nih.gov

Table 1: Integrating Succinic Anhydride-¹³C₄ Tracing with Multi-Omics

| Omics Data | Information Provided | Integration with Succinic Anhydride-¹³C₄ Tracing |

| Genomics | Identifies the genetic blueprint for metabolic enzymes and pathways. | Provides the foundational network for interpreting flux data. |

| Transcriptomics | Measures the expression levels of genes encoding metabolic enzymes. | Correlates gene expression with metabolic pathway activity. |

| Proteomics | Quantifies the abundance of metabolic enzymes and their post-translational modifications. | Links enzyme levels to the rates of metabolic reactions. |

| Metabolomics | Measures the concentrations of metabolites. | Provides the endpoint measurements for flux analysis and reveals pathway bottlenecks. |

Development of Advanced Isotopic Tracer Methodologies for Complex Biological Questions

The development of more sophisticated isotopic tracer strategies is crucial for addressing increasingly complex biological questions. numberanalytics.com This includes the use of multiple, strategically labeled isotopes to simultaneously probe different aspects of metabolism. nih.gov For instance, co-administering Succinic anhydride-¹³C₄ with other labeled substrates, like ¹⁵N-glutamine or ²H-glucose, can provide a more dynamic and comprehensive picture of carbon and nitrogen flow through central metabolism. creative-proteomics.com

Furthermore, advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are enabling more precise measurements of isotopic enrichment in a wider range of metabolites. omicstutorials.comwikipedia.org These technologies, combined with innovative experimental designs, will allow researchers to investigate metabolic heterogeneity within tissues and even at the single-cell level. numberanalytics.comembopress.org Spatial metabolomics, an emerging field, aims to map the distribution of metabolites and their isotopic labeling within the architecture of a tissue, offering unprecedented insights into metabolic compartmentalization. embopress.org

Enhancement of Computational Modeling and Flux Quantification Algorithms

The analysis of data from stable isotope tracing experiments heavily relies on computational modeling and sophisticated algorithms to calculate metabolic fluxes. nih.govbohrium.com A key area of future development is the enhancement of these computational tools to handle the increasing complexity of experimental data and metabolic models. nih.gov

Current software packages for metabolic flux analysis (MFA) are continuously being improved to offer greater accuracy and the ability to integrate multi-omics data. nih.govnih.gov The development of standardized modeling languages, such as FluxML, aims to improve the reproducibility and exchange of metabolic models between different research groups. frontiersin.org Future algorithms will likely incorporate machine learning and artificial intelligence to improve flux predictions and identify novel metabolic pathways from large datasets. omicstutorials.comnumberanalytics.com These advancements will be critical for accurately interpreting the data generated from experiments using tracers like Succinic anhydride-¹³C₄ and for building predictive models of cellular metabolism. bohrium.com

Exploration of Novel Applications in Specialized Biochemical Pathways and Bioengineering

The application of Succinic anhydride-¹³C₄ is expanding beyond the study of central carbon metabolism to more specialized biochemical pathways and bioengineering applications. For example, in the field of industrial biotechnology, understanding and optimizing the production of valuable chemicals like succinic acid is a major goal. science.gov By using ¹³C-labeled precursors, researchers can trace the metabolic routes leading to succinate (B1194679) production in microorganisms and identify potential bottlenecks for metabolic engineering efforts. science.gov

In the context of specialized pathways, Succinic anhydride-¹³C₄ can be used to investigate the biosynthesis of unique natural products or the metabolic adaptations of organisms in extreme environments. The ability to trace the fate of the four labeled carbons provides detailed information on the specific enzymatic reactions involved. osti.gov As bioengineering aims to create novel metabolic pathways for the production of biofuels, pharmaceuticals, and other biocommodities, isotopic tracers like Succinic anhydride-¹³C₄ will be indispensable tools for pathway validation and optimization.

Q & A

Q. How is succinic anhydride-¹³C₄ synthesized and characterized in laboratory settings?

Methodological Answer: Synthesis typically involves isotopic labeling during the formation of succinic anhydride. For example, ¹³C-enriched precursors (e.g., ¹³C₄-maleic acid) may undergo catalytic hydrogenation or controlled hydrolysis to yield succinic anhydride-¹³C₄. Characterization employs techniques such as:

- Nuclear Magnetic Resonance (NMR): To confirm isotopic enrichment and structural integrity via ¹³C NMR chemical shifts.

- Mass Spectrometry (MS): For precise determination of isotopic purity and molecular weight.

- Infrared (IR) Spectroscopy: To validate anhydride-specific carbonyl stretching frequencies (~1840 cm⁻¹ and ~1770 cm⁻¹) .

Q. What are the thermodynamic properties of succinic anhydride-¹³C₄ hydrolysis, and how are they measured?

Methodological Answer: Hydrolysis thermodynamics are assessed using calorimetry. The enthalpy change (ΔH°) for the reaction: C₄H₄O₃ (succinic anhydride) + H₂O → C₄H₆O₄ (succinic acid) is determined via isothermal titration calorimetry (ITC) or differential scanning calorimetry (DSC). NIST-recommended protocols ensure reproducibility, with corrections for isotopic mass effects on reaction kinetics .

Q. What spectroscopic techniques are employed to analyze succinic anhydride-¹³C₄, and how do experimental conditions influence results?

Methodological Answer:

- Rotational Spectroscopy: Used to study molecular conformations in the gas phase. Heating samples to 180°C vaporizes the anhydride, but care is needed to avoid decomposition into succinic acid. Isotopic labeling shifts rotational constants (A, B, C), detectable in mm-wave spectra .

- UV-Vis Spectroscopy: Monitors electronic transitions in solutions, though ¹³C labeling minimally affects absorption bands.

Advanced Research Questions

Q. How does isotopic labeling with ¹³C₄ affect noncovalent interactions in succinic anhydride derivatives?

Methodological Answer: Isotopic substitution alters London dispersion forces due to increased atomic mass, slightly modifying intermolecular interaction energies. Crystal structure analysis (via XRD) combined with Density Functional Theory (DFT) calculations quantifies these changes. For example, ¹³C₄ labeling may reduce π-hole interactions by ~0.1–0.3 kcal/mol compared to unlabeled analogs, as shown in EDA (Energy Decomposition Analysis) .

Q. What experimental designs are optimal for studying reaction mechanisms involving succinic anhydride-¹³C₄?

Methodological Answer:

- Plackett-Burman Design (PBD): Screens critical variables (e.g., temperature, pH, catalyst concentration) in preliminary studies. For ¹³C₄-labeled reactions, PBD identifies factors significantly affecting yield while minimizing experiments (e.g., 11 variables in 12 trials) .

- Central Composite Design (CCD): Optimizes reaction conditions post-screening. CCD with response surface methodology (RSM) models nonlinear relationships, such as enzyme concentration vs. derivatization efficiency in polysaccharide modifications .

Q. How can response surface methodology enhance the efficiency of succinic anhydride-¹³C₄ derivatization in polysaccharide modification?

Methodological Answer: RSM optimizes parameters like:

- Substrate Concentration: e.g., 20.53% pretreated barley straw for enzymatic hydrolysis.

- Enzyme Loading: 70 mg/g-glucan maximizes saccharification yield (93.25%).

- Reaction Time: Fed-batch fermentation with continuous feeding (12.8 mL/h) increases succinic acid yield (0.71 g/g) while minimizing byproducts .

Q. What role does succinic anhydride-¹³C₄ play in tracing carbon flux in microbial succinic acid production?

Methodological Answer: In metabolic flux analysis (MFA), ¹³C₄-labeled anhydride is hydrolyzed to ¹³C₄-succinic acid and introduced into microbial cultures (e.g., Actinobacillus succinogenes). Gas chromatography-mass spectrometry (GC-MS) tracks ¹³C incorporation into TCA cycle intermediates, revealing pathway bottlenecks. For example, fed-batch fermentation with isotopic tracing showed a 24% increase in succinic acid yield compared to batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.